molecular formula C14H14ClNOS B6112305 N-[1-(4-chlorophenyl)ethyl]-2-(thiophen-2-yl)acetamide

N-[1-(4-chlorophenyl)ethyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B6112305
M. Wt: 279.8 g/mol
InChI Key: RYXWBBGDPQAVTE-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)ethyl]-2-(thiophen-2-yl)acetamide is a compound that features a thiophene ring and a chlorophenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)ethyl]-2-(thiophen-2-yl)acetamide can be achieved through various methods. One common approach involves the condensation reaction of 4-chloroacetophenone with thiophene-2-carboxylic acid in the presence of a suitable catalyst . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)ethyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(4-chlorophenyl)ethyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-chlorophenyl)ethyl]-2-(thiophen-2-yl)acetamide is unique due to its specific combination of a thiophene ring and a chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c1-10(11-4-6-12(15)7-5-11)16-14(17)9-13-3-2-8-18-13/h2-8,10H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXWBBGDPQAVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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